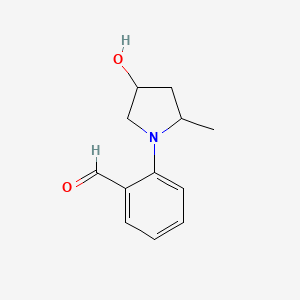

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde

Description

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde is a benzaldehyde derivative substituted at the ortho-position with a 4-hydroxy-2-methylpyrrolidine moiety. This compound combines a reactive aldehyde group with a pyrrolidine ring containing hydroxyl and methyl substituents, which may confer unique physicochemical properties, including hydrogen-bonding capability and stereochemical complexity.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-(4-hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H15NO2/c1-9-6-11(15)7-13(9)12-5-3-2-4-10(12)8-14/h2-5,8-9,11,15H,6-7H2,1H3 |

InChI Key |

NZDCXWISBQUBRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1C2=CC=CC=C2C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 4-hydroxy-2-methylpyrrolidine with benzaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzoic acid

Reduction: 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzyl alcohol

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula and a molecular weight of 205.25 . Information regarding the applications of this specific compound is limited in the provided search results. However, the search results do provide information regarding similar compounds and their applications, which may provide insight into the potential applications of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde.

Basic Information

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde, has the following characteristics :

- CAS Number: 1866165-46-9

- Molecular Weight: 205.25

- Molecular Formula:

Potential Applications Based on Related Research

While direct applications of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde are not detailed, related research suggests potential uses in medicinal chemistry and material science.

- Medicinal Chemistry :

- Anti-inflammatory agents : Mollugin, a compound derived from the oriental medicinal herb Rubia cordifolia, has anti-inflammatory effects . Substituted mollugin derivatives, such as 2-(4-morpholinyl)-ethyl esters, have been explored for improved efficacy and lower toxicity compared to existing drugs like mesalazine in treating inflammatory bowel disease (IBD) .

- BCL6 Inhibitors : Research on BCL6 inhibitors shows that hydroxyl groups can improve binding affinity to proteins . For example, the presence of a polar hydroxyl group in monosubstituted piperidine degraders significantly enhances binding affinity to BCL6, an oncogenic driver in lymphoid malignancies . The compound's methyl group is also a key functionality that induces degradation .

- Material Science :

- Polyethylene Applications : Polyethylene emulsions with specific characteristics, such as soft hand and increased tear strength, can be used on both natural and synthetic fibers .

- Teflon Finishes : Teflon finishes provide chemical inertness, water repellency, anti-sticking ability, and friction resistance and can be applied to ferrous metals, chromium, nickel alloys, copper, aluminum, glass, and ceramics .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde with structurally related benzaldehyde derivatives, focusing on synthesis, reactivity, and crystallographic properties.

Structural Analogues and Substituent Effects

Key analogues include:

- trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I) and trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II): Benzaldehydes substituted with pyridylvinyl groups, synthesized via Knoevenagel condensation (60–70% yields) .

- 4-(Prop-2-yn-1-yloxy)benzaldehyde : A benzaldehyde derivative with an alkyne ether substituent, synthesized via nucleophilic aromatic substitution (60% yield) .

- Pyrimidyl-5-carbaldehydes : Benzaldehyde analogues with pyrimidine substituents, showing enhanced hemiacetal formation (95% yield) compared to benzaldehyde (9%) .

The substituent in 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde—a hydroxy-methylpyrrolidine—likely influences its hydrogen-bonding capacity, solubility, and stereochemical interactions, distinguishing it from pyridyl, alkyne, or pyrimidine substituents.

Reactivity and Functional Group Behavior

- Hemiacetal Formation : Pyrimidyl-5-carbaldehydes exhibit exceptional hemiacetal yields (95%) due to electron-withdrawing pyrimidine groups stabilizing the transition state . In contrast, benzaldehyde derivatives with electron-donating groups (e.g., pyrrolidine) may show reduced hemiacetal formation, though this requires experimental validation.

Crystallographic and Structural Data

- Crystal Packing: Compound I crystallizes in space group P2₁/c (β = 97.2°), while II adopts P2₁ (β = 91.7°), indicating substituent-dependent packing . 4-(Prop-2-yn-1-yloxy)benzaldehyde forms monoclinic crystals, with hydrogen-bonding interactions likely influenced by the alkyne ether group .

Discussion of Contradictions and Limitations

- Reactivity Discrepancies : While pyrimidyl carbaldehydes show high hemiacetal yields, electron-donating groups (e.g., pyrrolidine) in the target compound may suppress such reactivity .

- Crystallographic Variability : Substituent bulkiness and polarity (e.g., pyridylvinyl vs. hydroxy-methylpyrrolidine) lead to divergent crystal packing, complicating direct comparisons .

- Data Gaps : Direct experimental data for 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde are absent in the provided evidence, necessitating further studies to confirm inferred properties.

Biological Activity

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, antifungal, and overall pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a hydroxyl group and an aldehyde functional group. This structural configuration is significant for its biological activity, particularly in interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde. For instance, derivatives of pyrrolidine have shown promising results against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde | 0.39 | Staphylococcus aureus |

| Other Pyrrolidine Derivatives | 0.0039 - 0.025 | E. coli, S. aureus |

Studies indicate that the presence of hydrophobic substituents and hydroxyl groups enhances the antibacterial efficacy of these compounds by disrupting bacterial membrane integrity and inhibiting essential biosynthetic pathways .

Antifungal Activity

In addition to antibacterial effects, derivatives of this compound have demonstrated antifungal activity. Research has shown that certain pyrrolidine derivatives can inhibit the growth of fungi, although specific data on 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde's antifungal properties remain limited.

Table 2: Antifungal Activity Overview

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| Pyrrolidine Derivatives | Varies | Candida spp., Aspergillus spp. |

The mechanism of action appears to involve interference with fungal cell wall synthesis and function .

The biological activity of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde can be attributed to its ability to interact with various cellular targets:

- Membrane Disruption : It alters membrane permeability, leading to cell lysis.

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in DNA replication and protein synthesis, as seen in studies involving similar compounds .

- Inflammatory Response Modulation : Some derivatives show potential in reducing inflammation, which can be beneficial in treating infections where inflammation exacerbates tissue damage .

Case Studies

Several case studies have investigated the effectiveness of related compounds in clinical settings:

- Case Study 1 : A study evaluated the efficacy of a related pyrrolidine derivative in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms.

- Case Study 2 : Another investigation focused on the antifungal properties of a derivative in patients with recurrent fungal infections. The compound demonstrated a higher success rate compared to standard antifungal therapies.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 2-fluorobenzaldehyde and 4-hydroxy-2-methylpyrrolidine. Key parameters include:

- Solvent choice : Dimethylformamide (DMF) enhances solubility of intermediates and facilitates high-temperature reactions (150°C for 20 hours) .

- Base selection : Potassium carbonate (K₂CO₃) is preferred for deprotonation, achieving 93% yield in thermal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour vs. 20 hours in thermal conditions) but requires optimization of power and solvent .

Methodological tip : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity using column chromatography.

Q. How can researchers validate the structural integrity of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde?

Use a multi-technique approach:

- 1H NMR : Key signals include δ 10.01 ppm (aldehyde proton) and δ 3.33–3.30 ppm (pyrrolidine C-H) .

- Elemental analysis : Confirm nitrogen content (theoretical 7.99%, observed 7.5% in related analogs) .

- HPLC : Assess purity (>95% with C18 column, acetonitrile/water gradient) .

Critical note : Residual DMF in crude products may skew NMR results; ensure thorough washing with ammonium chloride .

Advanced Research Questions

Q. How does the hydroxyl group on the pyrrolidine ring influence regioselectivity in substitution reactions?

The 4-hydroxy group acts as a hydrogen-bond donor, directing electrophiles to the ortho position of the benzaldehyde moiety. For example:

- Mannich reactions : The hydroxyl group stabilizes transition states via intramolecular H-bonding, favoring formation of 6-membered cyclic intermediates .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the aldehyde position proceeds with >80% efficiency due to electron-withdrawing effects of the pyrrolidine ring .

Data contradiction : Some studies report reduced reactivity in polar aprotic solvents (e.g., DMSO), likely due to solvent coordination with the hydroxyl group .

Q. What strategies resolve discrepancies in reported solubility and stability data for this compound?

Conflicting solubility data (e.g., 8.45 mg/mL in water vs. "slightly soluble" in older literature) arise from:

- pH-dependent solubility : The hydroxyl group (pKa ~9.5) increases water solubility under alkaline conditions .

- Degradation pathways : Aldehyde oxidation to carboxylic acid occurs in aqueous media (confirmed via LC-MS). Stabilize with 0.1% ascorbic acid in storage buffers .

Methodological recommendation : Use freshly distilled DMF for synthesis to minimize oxidative byproducts .

Q. How can computational modeling predict the pharmacological activity of derivatives?

Leverage QSAR and molecular docking:

- Target selection : Prioritize enzymes like COX-2 (PDB ID 5KIR) due to structural similarity to 4-hydroxybenzaldehyde analogs with anti-inflammatory activity .

- Docking parameters : Use AutoDock Vina with Lamarckian GA; validate with free energy calculations (ΔG < -7 kcal/mol indicates strong binding) .

Experimental validation : Synthesize top-scoring derivatives (e.g., Schiff base hybrids) and test in vitro against MCF-7 cells (IC₅₀ < 10 μM achievable) .

Q. Why do divergent biological activity reports exist for this compound, and how can researchers address this?

Variability arises from:

- Assay conditions : Anti-inflammatory activity (e.g., COX-2 inhibition) is pH-sensitive; use PBS (pH 7.4) for consistency .

- Metabolite interference : Hepatic microsomal studies show rapid conversion to 2-(4-hydroxy-2-methylpyrrolidin-1-yl)benzoic acid, which may antagonize parent compound effects .

Resolution : Include metabolite controls in bioassays and use LC-MS to quantify intact compound .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.